N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)ethanesulfonamide
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Overview
Description
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)ethanesulfonamide is a synthetic organic compound characterized by its unique structure, which includes a morpholinopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)ethanesulfonamide typically involves multiple steps:
Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core. This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by morpholine.
Methylation: The methyl group is introduced using methylating agents such as methyl iodide or dimethyl sulfate.
Sulfonamide Formation: The final step involves the reaction of the intermediate with ethanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenated pyrimidines can be used as starting materials, with nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups leading to derivatives with potentially different biological activities.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for developing anti-inflammatory agents.
Biological Research: The compound is used in molecular docking studies to understand its interaction with various biological targets.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, potentially useful in pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of key enzymes involved in inflammatory pathways. It binds to the active sites of enzymes like iNOS and COX-2, forming hydrophobic interactions that prevent the enzymes from catalyzing their respective reactions. This inhibition reduces the production of inflammatory mediators, thereby exerting an anti-inflammatory effect.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: Another morpholinopyrimidine derivative with anti-inflammatory properties.
4-(6-morpholinopyrimidin-4-yl)piperazine: A simpler derivative used in various synthetic applications.
Uniqueness
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple enzymes involved in inflammation makes it a valuable compound for developing new therapeutic agents.
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Properties
IUPAC Name |
N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3S/c1-3-20(17,18)13-9-11-14-10(2)8-12(15-11)16-4-6-19-7-5-16/h8,13H,3-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPBXTBMVPTGME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=NC(=CC(=N1)N2CCOCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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